Cas no 622358-20-7 ((2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate)

(2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate 化学的及び物理的性質
名前と識別子
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- (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl acetate
- 3(2H)-Benzofuranone, 6-(acetyloxy)-2-(4-pyridinylmethylene)-
- (2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate
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- インチ: 1S/C16H11NO4/c1-10(18)20-12-2-3-13-14(9-12)21-15(16(13)19)8-11-4-6-17-7-5-11/h2-9H,1H3
- InChIKey: YMQWSBGHUALGMG-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(OC(C)=O)=CC=C2C(=O)C1=CC1C=CN=CC=1
(2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0229-20mg |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-5mg |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-5μmol |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-4mg |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-2mg |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-15mg |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-3mg |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-2μmol |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-1mg |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3385-0229-10mg |
(2Z)-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate |
622358-20-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
(2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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7. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
(2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetateに関する追加情報
Introduction to (2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate (CAS No. 622358-20-7)
(2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate, with the CAS number 622358-20-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential biological activities. The presence of a benzofuran core, combined with a pyridine substituent and an acetic acid moiety, suggests a rich chemical space for interaction with biological targets.
The benzofuran scaffold is a well-known pharmacophore in medicinal chemistry, often found in natural products and synthetic drugs. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable component in drug design. In particular, the 3-hydroxyacrylate derivative within this compound, 3-oxo-2-(pyridin-4-yl)methylidene, is reminiscent of molecules that have shown promise in various therapeutic contexts.
Recent advancements in computational chemistry have enabled the detailed analysis of such molecules. Through molecular docking studies, researchers have identified that this compound can interact with several protein targets, including enzymes and receptors involved in inflammatory pathways. The pyridine ring, in particular, has been shown to modulate binding affinity and selectivity, making it a key feature for further optimization.
One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. By leveraging its reactive sites, chemists can explore modifications that might enhance its pharmacological properties. For instance, the acetic acid group could be used to link the molecule to other pharmacophores or to form esters and amides that improve solubility and bioavailability.
The synthesis of (2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate involves multi-step organic reactions that highlight the versatility of modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the benzofuran core, while protecting group strategies ensure the selective functionalization of different sites. These synthetic approaches not only showcase the ingenuity of organic chemists but also pave the way for large-scale production if needed.
In terms of biological activity, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The benzofuran moiety is known to interact with cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation. Additionally, the pyridine substituent could influence binding interactions with other inflammatory mediators. While these findings are still preliminary, they warrant further investigation into potential therapeutic applications.
The development of new drug candidates relies heavily on understanding their interactions at the molecular level. Advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been crucial in elucidating the structure and dynamics of this compound. These tools provide insights into conformational changes and binding events that are essential for rational drug design.
Another area of interest is the potential use of this compound in combination therapies. By pairing it with other molecules that target different aspects of a disease pathway, researchers may be able to achieve synergistic effects that enhance overall treatment outcomes. This approach aligns with current trends in precision medicine, where personalized treatment plans are tailored to individual patient needs.
The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. As such, compounds like (2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-y acetate must undergo thorough characterization before they can be considered for clinical use. This includes toxicological assessments and pharmacokinetic studies to ensure that they are both safe and effective.
In conclusion, (2Z)-3-o xo -2-(pyridin -4 - yl)methylidene - 2 , 3 - dihydro - 1 - benzofuran -6 - yl acetate represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing new treatments for various diseases.
622358-20-7 ((2Z)-3-oxo-2-(pyridin-4-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl acetate) 関連製品
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